(2R,3R,4S,5R)-2-Fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate
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Overview
Description
(2R,3R,4S,5R)-2-Fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate is a fluorinated derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-Fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the fluorination of a suitable precursor, followed by acetylation. One common method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom into the tetrahydropyran ring. The resulting fluorinated intermediate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-Fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetate groups can be hydrolyzed to yield the corresponding hydroxyl derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of acetate groups.
Oxidation: Oxidizing agents like potassium permanganate can be employed for oxidation reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the fluorine atom.
Hydrolysis: Hydroxyl derivatives of the original compound.
Oxidation: Oxidized forms of the compound with altered functional groups.
Scientific Research Applications
(2R,3R,4S,5R)-2-Fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-Fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The acetate groups may also play a role in the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate: A similar compound with an additional acetoxymethyl group.
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(hydroxysulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Contains a hydroxysulfanyl group instead of fluorine
Uniqueness
The presence of the fluorine atom in (2R,3R,4S,5R)-2-Fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate imparts unique chemical properties, such as increased stability and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H15FO7 |
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Molecular Weight |
278.23 g/mol |
IUPAC Name |
[(3R,4S,5R,6R)-4,5-diacetyloxy-6-fluorooxan-3-yl] acetate |
InChI |
InChI=1S/C11H15FO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1 |
InChI Key |
IGPCFBUVMRSQIV-YTWAJWBKSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)F |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)F |
Origin of Product |
United States |
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